molecular formula C18H18N4O3S2 B2383224 Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate CAS No. 946334-40-3

Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate

Cat. No.: B2383224
CAS No.: 946334-40-3
M. Wt: 402.49
InChI Key: GXOAHYIJOQPLBN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyridazine moiety. The final steps involve the formation of the thioether linkage and the esterification to yield the ethyl ester. Reaction conditions usually include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate include other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-[[2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-3-25-14(24)9-19-13(23)10-26-18-16-17(27-11(2)20-16)15(21-22-18)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOAHYIJOQPLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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